5(R)-HETE

Vue d'ensemble

Description

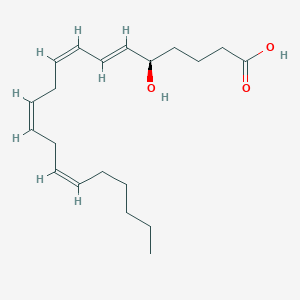

5R-HETE is a hydroxy fatty acid and a polyunsaturated fatty acid.

5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid is a natural product found in Sparlingia pertusa with data available.

Applications De Recherche Scientifique

Introduction to 5(R)-HETE

This compound (5-hydroxy-eicosatetraenoic acid) is a metabolite derived from arachidonic acid through the action of lipoxygenases. It plays a significant role in various biological processes, particularly in inflammation and cellular signaling. This article explores the scientific research applications of this compound, highlighting its functions in neurobiology, cancer research, and oxidative stress responses.

Neurobiology

This compound has been implicated in the modulation of amyloid beta (Aβ) formation, which is crucial in Alzheimer's disease pathology. Research indicates that 5-HETE can elevate Aβ levels by activating the cAMP-response element binding protein (CREB) pathway. This activation leads to increased expression of components of the γ-secretase complex, which is involved in Aβ production. In vitro studies demonstrated that treatment with 5-HETE resulted in significant increases in Aβ levels without altering the levels of amyloid precursor protein or its processing enzymes .

Cancer Research

In glioma studies, this compound has been shown to contribute to tumor progression by promoting an immunosuppressive microenvironment. The enzyme ALOX5, which produces 5-HETE, was found to enhance the expression of programmed death-ligand 1 (PD-L1) and facilitate the migration and polarization of tumor-associated macrophages (TAMs). This suggests that targeting the ALOX5/5-HETE axis could be a promising therapeutic strategy for glioma treatment .

Oxidative Stress and Antioxidant Responses

Research has also highlighted the role of 5-HETE in oxidative stress responses. In human umbilical vein endothelial cells (HUVECs), 5-HETE was shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant enzymes. This suggests that 5-HETE may play a protective role against oxidative damage, potentially influencing cardiovascular health .

Potential Therapeutic Targets

The diverse roles of this compound in various diseases suggest its potential as a therapeutic target:

- Alzheimer's Disease : Modulating 5-HETE levels could influence Aβ production and neuroinflammation.

- Cancer Therapy : Inhibiting the ALOX5/5-HETE pathway may reduce tumor growth and enhance immune response against gliomas.

- Cardiovascular Diseases : Enhancing Nrf2 activation through 5-HETE could provide protective effects against oxidative stress-related damage.

Summary of Key Findings on this compound Applications

Case Studies Overview

| Study Focus | Description | Outcome |

|---|---|---|

| Alzheimer’s Disease | Investigated effects of 5-HETE on Aβ production | Increased Aβ levels through CREB activation |

| Glioma Progression | Examined role of ALOX5/5-HETE in tumor microenvironment | Enhanced PD-L1 expression and TAM polarization |

| Cardiovascular Health | Assessed Nrf2 activation by 5-HETE | Upregulation of antioxidant enzymes |

Activité Biologique

5(R)-Hydroxyeicosatetraenoic acid (5(R)-HETE) is a biologically active lipid derived from arachidonic acid via the lipoxygenase pathway. This compound has garnered attention due to its involvement in various physiological and pathological processes, including inflammation, cancer progression, and cellular signaling. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is an enantiomer of 5(S)-HETE, both of which are products of arachidonic acid metabolism by the enzyme lipoxygenase (ALOX5). The conversion of arachidonic acid to this compound occurs through the formation of 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5(R)-HpETE), which can be further reduced to this compound under oxidative conditions.

Key Metabolic Pathways

- Enzymatic Conversion : ALOX5 catalyzes the conversion of arachidonic acid to 5-HpETE, which can then be converted to this compound.

- Further Metabolism : this compound can be metabolized to more potent derivatives such as 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .

Inflammation and Immune Response

This compound plays a significant role in modulating inflammatory responses. It has been shown to:

- Enhance Superoxide Production : In isolated cells, this compound increases superoxide anion production and interleukin-8 release, indicating its role in inflammation .

- Activate Nrf2 Pathway : Research indicates that this compound activates the Nrf2 pathway in vascular endothelial cells, leading to increased expression of antioxidative enzymes .

Cancer Progression

The compound has been implicated in various cancers:

- Gastric Cancer : Studies reveal that elevated levels of ALOX5 and 5-HETE are associated with gastric cancer cell activation and reduced efficacy of chemotherapy .

- Colon Cancer : Elevated levels of 5-HETE have been correlated with specific polyp types in colon cancer patients, suggesting its potential as a biomarker .

Case Study: Gastric Cancer

A study involving gastric cancer patients demonstrated that:

- Increased Levels : Patients exhibited upregulated levels of ALOX5 and 5-HETE.

- Effects on Chemotherapy : The addition of 5-HETE enhanced cancer cell viability and reduced the effectiveness of chemotherapeutic agents .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(5R,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-CABOLEKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017283 | |

| Record name | 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61641-47-2 | |

| Record name | 5-Hete, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061641472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HETE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S2WJG8K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.